molecular formula C16H19NO2S B1214333 Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 904998-83-0

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No. B1214333
CAS RN: 904998-83-0
M. Wt: 289.4 g/mol
InChI Key: VXLVSIFHUUMQQR-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, is a topic of interest for medicinal chemists . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This structure is part of the larger molecular formula C16H19NO2S .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of New Compounds

Thiophene derivatives are used in the synthesis of new compounds. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .

Future Directions

Thiophene and its substituted derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLVSIFHUUMQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

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